(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c1-8-12(20-16-15-8)13(18)17-4-5-19-11-3-2-10(14)6-9(11)7-17/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFWEOIEXJJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves a multi-step organic reaction sequence. The initial step often includes the formation of the oxazepine ring through cyclization reactions under controlled conditions. Further modifications introduce the thiadiazole and fluorine groups, with each step carefully optimized to ensure high yield and purity.
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow chemistry to manage reactions more efficiently. This includes automated reagent addition, precise temperature control, and real-time monitoring, ensuring consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly at the sulfur atom in the thiadiazole ring, to form sulfoxides or sulfones.
Reduction: It can also be reduced, mainly targeting the oxazepine ring, altering its functional properties.
Substitution: Halogenation or nitration reactions can occur at specific positions on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Altered oxazepine derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound has a broad range of applications:
In Chemistry: Used as an intermediate in the synthesis of more complex molecules.
In Biology: Acts as a bioactive molecule in various biochemical assays.
In Medicine:
In Industry: Used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibits key pathways involved in disease processes, such as inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Insights:
Heterocyclic Core Variations :
- The benzoxazepine-thiadiazole combination in the target compound is distinct from benzodiazepine-imidazole () or benzodioxin-thiazole () systems. These differences influence solubility, metabolic stability, and target selectivity.
- Thiadiazole vs. Oxadiazole : The sulfur atom in thiadiazole (target compound) may enhance lipophilicity and membrane permeability compared to oxadiazole-containing analogs .
The 4-methyl group on the thiadiazole may reduce metabolic degradation compared to unsubstituted thiadiazoles, as seen in similar compounds .
Biological Activity Trends :
- Thiadiazole and oxadiazole derivatives are frequently explored for anticancer and antimicrobial properties due to their ability to disrupt DNA synthesis or enzyme function .
- Fluorinated benzodiazepine/oxazepine analogs (e.g., ) often exhibit enhanced blood-brain barrier penetration, but the target compound’s thiadiazole moiety may limit CNS activity .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the benzoxazepine core via cyclization of fluorinated precursors under basic conditions.
- Step 2: Functionalization of the 4-methyl-1,2,3-thiadiazole moiety using coupling agents like EDCI or DCC.
- Step 3: Acylation to link the two moieties, often employing anhydrous solvents (e.g., THF) and catalysts such as DMAP . Key intermediates should be purified via column chromatography, and yields optimized by controlling reaction temperature and stoichiometry .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: Confirm regiochemistry of the benzoxazepine ring and thiadiazole substitution patterns (¹H, ¹³C, and ¹⁹F NMR) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation pathways .
- X-ray Crystallography: Resolve stereochemical ambiguities, particularly for the dihydrobenzooxazepine ring .
Q. What are the known chemical reactivities of this compound?
- Thiadiazole Reactivity: Susceptible to nucleophilic substitution at the sulfur atom, enabling derivatization with amines or thiols .
- Benzoxazepine Reactivity: The fluorine atom at position 7 can undergo SNAr reactions under basic conditions, while the oxazepine ring is prone to oxidation, forming ketone derivatives .
Q. How can researchers confirm the compound’s purity?
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .
- Elemental Analysis: Verify carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How to optimize reaction yields when introducing the thiadiazole moiety?
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of thiadiazole intermediates .
- Design of Experiments (DoE): Apply factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Dynamic Effects: Investigate tautomerism in the thiadiazole ring using variable-temperature NMR .
- Computational Validation: Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .
- Isotopic Labeling: Use ¹⁵N-labeled analogs to trace electronic environments in ambiguous regions .
Q. What methodologies are recommended for assessing biological activity?
- Enzyme Inhibition Assays: Target GABA-A receptors (common for benzodiazepine analogs) using radioligand binding studies .
- Cellular Uptake Studies: Employ fluorescence tagging (e.g., BODIPY derivatives) to monitor intracellular distribution .
- Molecular Docking: Simulate binding poses with AutoDock Vina, focusing on thiadiazole interactions with active-site residues .
Q. How to analyze the compound’s stability under physiological conditions?
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- HPLC-MS Monitoring: Track degradation products over 24–72 hours to identify labile functional groups .
Q. What computational approaches support mechanistic studies of substitution reactions?
- DFT Calculations: Map reaction pathways for thiadiazole substitutions using transition state theory (M06-2X/def2-TZVP) .
- Kinetic Isotope Effects (KIE): Compare rates of protiated vs. deuterated analogs to distinguish between concerted and stepwise mechanisms .
Q. How to address discrepancies in bioactivity data across different assay platforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
